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molecular formula C7H9NO B1329557 2,6-Dimethyl-4-Hydroxypyridine CAS No. 7516-31-6

2,6-Dimethyl-4-Hydroxypyridine

Cat. No. B1329557
M. Wt: 123.15 g/mol
InChI Key: PRAFLUMTYHBEHE-UHFFFAOYSA-N
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Patent
US05130318

Procedure details

Chloroform (12 ml) was added in 1 ml portions over a period of 2 hours to a refluxing solution of 2,6-dimethyl-4-(1H)-pyridone (6.2 g) in 4M aqueous sodium hydroxide (112 ml). The solution was heated under reflux for 6 hours, cooled and acidified to pH 6 with acetic acid. Volatile material was removed by evaporation and the residue was extracted with methanol (3×100 ml). The extracts were concentrated and the residue was purified by flash chromatography, eluting with methanol/dichloromethane (1:9 v/v), to give 2,6-dimethyl-3-formyl-4(1H)-pyridone (B) (2.1 g) as a solid, m.p. >100° C. (decomposition); NMR (d6 -DMSO): 2.2(s,3H), 2.5(s,3H), 6.1(s,1H), 10.25(s,1H).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5][C:6]1[NH:7][C:8]([CH3:13])=[CH:9][C:10](=[O:12])[CH:11]=1.[C:14](O)(=[O:16])C>[OH-].[Na+]>[CH3:5][C:6]1[NH:7][C:8]([CH3:13])=[CH:9][C:10](=[O:12])[C:11]=1[CH:14]=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
6.2 g
Type
reactant
Smiles
CC=1NC(=CC(C1)=O)C
Name
Quantity
112 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methanol (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with methanol/dichloromethane (1:9 v/v)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CC(C1C=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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